molecular formula C9H12ClNO3 B2650018 Methyl 2-amino-6-methoxybenzoate hydrochloride CAS No. 1448009-40-2

Methyl 2-amino-6-methoxybenzoate hydrochloride

Cat. No.: B2650018
CAS No.: 1448009-40-2
M. Wt: 217.65
InChI Key: GYSPHNWNOAKZCB-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxybenzoate hydrochloride (CAS 1448009-40-2) is a chemical compound with the molecular formula C 9 H 12 ClNO 3 and a molecular weight of 217.65 g/mol . As a hydrochloride salt, it offers potentially enhanced stability and solubility for research applications compared to its freebase form, methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0) . While specific studies on this hydrochloride salt are limited, research into its structural analog, Methyl 2-Amino-3-Methoxybenzoate (MAM), has revealed promising preclinical properties as a brain-penetrable natural protoalkaloid with atypical antipsychotic activity . This suggests that the benzoate scaffold is of significant interest in neuropsychopharmacology research. The compound is characterized by specific hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle with appropriate precautions and adhere to the stated precautionary statements, including avoiding breathing dust/fume/gas/mist and washing thoroughly after handling . For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . This product is strictly For Research Use Only.

Properties

IUPAC Name

methyl 2-amino-6-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-7-5-3-4-6(10)8(7)9(11)13-2;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPHNWNOAKZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methoxybenzoate hydrochloride typically involves the esterification of 2-amino-6-methoxybenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-6-methoxybenzoate hydrochloride serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound can be transformed into salicylic acid, which is well-known for its bacteriostatic and fungicidal actions, making it valuable in developing analgesics and anti-inflammatory medications .

Case Study: Synthesis of Salicylic Acid

  • Starting Material: this compound
  • Reaction Conditions: The compound undergoes hydrolysis to yield salicylic acid.
  • Applications: Salicylic acid is utilized in various formulations for skin treatments and pain relief.

Synthesis of Bioactive Compounds

The compound is also employed in synthesizing bioactive compounds that act on specific biological targets. For example, it has been used to develop inhibitors for enzymes such as g-secretase, which is implicated in Alzheimer's disease. These inhibitors are crucial for therapeutic strategies aimed at reducing amyloid-beta plaque formation .

Table: Bioactive Compounds Derived from this compound

Compound NameBiological ActivityReference
Salicylic AcidAnalgesic, anti-inflammatory
g-Secretase InhibitorsPotential Alzheimer's treatment
Antagonists of ReceptorsVarious receptor modulation

Cosmetic Applications

In the cosmetics industry, this compound is utilized as an ingredient in hair dye formulations. It acts as a precursor that reacts with primary intermediates to form final dye products. This application is particularly significant due to the compound's ability to enhance color retention and stability in hair dyes .

Case Study: Hair Dye Formulation

  • Ingredient Role: Acts as a precursor in dye synthesis.
  • Oxidizing Agent: Hydrogen peroxide can be added to accelerate the reaction.
  • Final Concentration: Up to 1% on the scalp after application.

Toxicological Evaluations

Research has been conducted to evaluate the safety profile of this compound, particularly concerning its use in cosmetics. Studies indicate that the compound does not exhibit significant irritation or sensitization effects when applied topically or through ocular exposure .

Table: Toxicological Findings

Test TypeResultReference
Acute Oral ToxicityNo significant toxicity observed
Skin SensitizationNon-sensitizing
Eye IrritationNo irritation observed

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to five analogues based on functional groups, molecular weight, and applications.

Structural and Functional Group Comparisons

Table 1: Comparative Data of Methyl 2-amino-6-methoxybenzoate Hydrochloride and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound 1448009-40-2 C₉H₁₂ClNO₃ 217.65 Benzoate ester, amino, methoxy, HCl Research
2-Amino-6-methoxyphenol hydrochloride 339531-77-0 C₇H₈ClNO₂ 173.60 Phenol, amino, methoxy, HCl Not specified
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride N/A C₈H₁₈ClNO₂ 195.69 Butanoate ester, methylamino, HCl Pharmaceutical synthesis
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride 14280-01-4 C₁₄H₂₀ClN₃O₃ 313.78 Hexanoate ester, benzamido, amino, HCl Peptide research
Methoxyamine hydrochloride 593-56-6 CH₃ONH₂·HCl 83.51 Methoxy, amine, HCl Chemical synthesis

Key Research Findings

Functional Group Influence on Solubility: The benzoate ester in the target compound confers moderate polarity compared to the aliphatic butanoate ester in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which may exhibit higher lipid solubility .

Molecular Weight and Applications: Lower molecular weight compounds like Methoxyamine hydrochloride (83.51 g/mol) are often used as reagents in organic synthesis, whereas higher-weight analogues like (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride (313.78 g/mol) are tailored for peptide modification studies .

Stability and Storage :

  • The target compound requires stringent storage conditions (-80°C), likely due to the hydrolytic sensitivity of its ester group, whereas Methoxyamine hydrochloride (83.51 g/mol) is more stable at room temperature .

Pharmacological Potential: While the target compound is restricted to research, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride is cited as an intermediate in drug synthesis, highlighting the role of structural complexity in therapeutic development .

Biological Activity

Methyl 2-amino-6-methoxybenzoate hydrochloride, also known as methyl 6-methoxy-2-aminobenzoate, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C9H11NO3HClC_9H_{11}NO_3\cdot HCl and a molecular weight of approximately 203.65 g/mol . The compound can be synthesized through various chemical pathways, often involving the reaction of 6-methoxy-2-nitrobenzoic acid with methylamine followed by reduction processes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antimicrobial Activity:
Research indicates that derivatives of benzoate compounds exhibit significant antimicrobial properties. Methyl 2-amino-6-methoxybenzoate has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential:
Several studies have focused on the anticancer properties of methoxybenzoate derivatives. In vitro assays have shown that methyl 2-amino-6-methoxybenzoate can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects:
Preliminary investigations suggest that methyl 2-amino-6-methoxybenzoate may possess neuroprotective effects. In animal models, it has been observed to mitigate neurodegeneration associated with conditions like Alzheimer's disease by inhibiting oxidative stress pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.
  • Anticancer Mechanism: It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell survival and death pathways.
  • Neuroprotective Mechanism: The compound may enhance antioxidant defenses in neuronal cells, reducing reactive oxygen species (ROS) levels and protecting against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntibacterialE. coli, S. aureusZone of inhibition ranging from 15 mm to 22 mm
AnticancerHeLa, MCF-7IC50 values indicating significant cytotoxicity
NeuroprotectionAnimal modelsReduced neurodegeneration markers

Q & A

Q. Q1. What are the recommended methods for synthesizing Methyl 2-amino-6-methoxybenzoate hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves esterification of 2-amino-6-methoxybenzoic acid using methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Purity ≥98% (HPLC) is achievable with careful solvent selection and temperature control .
  • Contradiction Handling : Discrepancies in yield may arise from incomplete esterification; optimize reaction time and catalyst concentration (e.g., H₂SO₄ vs. HCl gas) .

Q. Q2. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if airborne particles form during weighing .
  • Spill Management : Collect solids mechanically (avoid sweeping to prevent dust), and dispose of waste in accordance with federal regulations .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. Q3. What analytical techniques are critical for characterizing structural integrity and stability under varying conditions?

Methodological Answer:

  • Structural Confirmation : Combine ¹H/¹³C NMR to verify the methyl ester and methoxy groups. IR spectroscopy can identify amine hydrochloride salt formation (N–H stretching at ~2500 cm⁻¹) .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free acid from ester hydrolysis) require mass spectrometry for identification .
  • Contradiction Analysis : Conflicting solubility data (e.g., in polar vs. non-polar solvents) may arise from residual impurities; repeat assays with recrystallized batches .

Q. Q4. How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?

Methodological Answer:

  • Experimental Design : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, amine group protonation (pH-dependent) affects receptor binding .
  • Data Normalization : Use internal standards (e.g., metformin hydrochloride in bioactivity assays) to control for batch-to-batch variability .
  • Advanced Modeling : Apply DFT calculations to predict electronic effects of substituents (e.g., methoxy vs. ethoxy groups) on bioactivity .

Q. Q5. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent volume). For example, higher methanol ratios may improve esterification efficiency but require tighter temperature control .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
  • Scale-Up Risks : Crystallization kinetics differ at larger scales; use seeding techniques to ensure consistent crystal size/distribution .

Safety and Regulatory Considerations

Q. Q6. What are the ecotoxicological data gaps for this compound, and how can they be addressed?

Methodological Answer:

  • Data Generation : Perform OECD 301D (Closed Bottle Test) to assess biodegradability. Use Daphnia magna acute toxicity assays (OECD 202) if the compound enters aquatic systems .
  • Regulatory Alignment : Align with EPA TSCA requirements for research-use chemicals, ensuring disposal complies with 40 CFR Part 261 .

Q. Q7. How should researchers interpret conflicting toxicity data from analogous compounds (e.g., methoxy-substituted benzoates)?

Methodological Answer:

  • Comparative Analysis : Cross-reference LD₅₀ values from structurally similar compounds (e.g., 2-methoxyamphetamine hydrochloride) to estimate acute oral toxicity .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific toxicity differences .

Notes

  • Evidence-Based Answers : Citations align with methodologies from analogous compounds (e.g., ester hydrochlorides, methoxy derivatives).
  • Advanced Techniques : Emphasis on mechanistic studies and computational modeling ensures depth for academic research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.